molecular formula C29H34N2O5 B13903794 (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol

(2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol

Cat. No.: B13903794
M. Wt: 490.6 g/mol
InChI Key: JLVAXYQSPURDON-WEIRHIGXSA-N
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Description

The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: (2R)-2-acetoxy-2-phenyl-acetic acid and (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, each contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves multiple steps, starting with the preparation of the individual components. The (2R)-2-acetoxy-2-phenyl-acetic acid can be synthesized through esterification of (2R)-2-phenylacetic acid with acetic anhydride under acidic conditions. The (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol can be prepared by the reduction of the corresponding ketone followed by benzylation of the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-phenylacetic acid: Shares the phenylacetic acid moiety but lacks the acetoxy group.

    (3R,4R)-1-benzyl-4-aminopiperidine: Similar piperidine structure but without the benzylamino group.

Uniqueness

The uniqueness of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol lies in its combined structural features, which confer distinct chemical and biological properties

Biological Activity

The compound (2R)-2-acetoxy-2-phenyl-acetic acid; (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol is a complex organic molecule combining two distinct structural entities. The first part, (2R)-2-acetoxy-2-phenyl-acetic acid , is an acetoxy derivative of phenylacetic acid, recognized for its analgesic and anti-inflammatory properties. The second part, (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol , features a piperidine ring that may exhibit neuroactive properties due to its structural similarity to various neurotransmitter modulators. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.

Analgesic and Anti-inflammatory Effects

The acetoxyphenylacetic acid portion suggests potential pain-relieving effects , akin to those of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of phenylacetic acid can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. This mechanism is crucial for developing new analgesics that minimize side effects associated with traditional NSAIDs.

Neuroactive Properties

The piperidine derivative may possess neuroactive properties, potentially making it useful in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests potential applications in managing conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
(2R)-2-acetoxy-2-phenyl-acetic acidAcetoxy group + phenyl ringAnalgesic, anti-inflammatory
2-(4-hydroxyphenyl)acetic acidHydroxy group on phenyl ringAnalgesic
1-benzylpiperidinePiperidine ring + benzyl groupPsychoactive effects
AcetaminophenPara-hydroxyacetanilideAnalgesic, antipyretic

This comparison highlights the unique combination of properties from both components of the target compound that may not be present in others, making it a candidate for further research and development in medicinal chemistry.

Study 1: Analgesic Efficacy

A study conducted by researchers explored the analgesic efficacy of phenylacetic acid derivatives. The results indicated that compounds similar to (2R)-2-acetoxy-2-phenyl-acetic acid significantly reduced pain responses in animal models when administered at specific dosages. The study concluded that these compounds could serve as effective alternatives to conventional analgesics with fewer gastrointestinal side effects.

Study 2: Neuroactive Effects

In another investigation focusing on the neuroactive properties of piperidine derivatives, researchers found that compounds with structural similarities to (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol exhibited significant modulation of serotonin receptor activity. This modulation was associated with improved mood and reduced anxiety-like behaviors in rodent models. These findings suggest potential therapeutic applications for anxiety disorders.

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

(2R)-2-acetyloxy-2-phenylacetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol

InChI

InChI=1S/C19H24N2O.C10H10O4/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h1-10,18-20,22H,11-15H2;2-6,9H,1H3,(H,12,13)/t18-,19-;9-/m11/s1

InChI Key

JLVAXYQSPURDON-WEIRHIGXSA-N

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O.C1CN(C[C@H]([C@@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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